![molecular formula C5H5F3N4O3S2 B1207178 Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- CAS No. 81428-88-8](/img/structure/B1207178.png)
Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro-
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Description
Acetazolamide is a carbonic anhydrase inhibitor . It is also known as 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide . It is used to increase cerebral blood flow and inhibits water permeability of membranes by interacting with aquaporins .
Synthesis Analysis
Acetazolamide can be produced by dehydration of ammonium acetate . It can also be obtained through ammonolysis of acetylacetone under conditions used in reductive amination . On an industrial scale, it can be produced by dehydrating ammonium acetate or by hydrolyzing acetonitrile .Molecular Structure Analysis
The molecular weight of Acetazolamide is 222.25 . The empirical formula is C4H6N4O3S2 .Chemical Reactions Analysis
Acetazolamide is a carbonic anhydrase inhibitor . It inhibits water permeability of membranes by interacting with aquaporins . It is also known to exhibit antimicrobial and anticancer activities through the inhibition of dihydrofolate reductase (DHFR) .Physical And Chemical Properties Analysis
Acetazolamide is a hygroscopic solid which is colorless and has a mousy odor . It is readily soluble in water, chloroform, hot benzene, glycerol and slightly soluble in ether .Safety And Hazards
Future Directions
Acetazolamide is widely used in the medical field for various treatments. It is an active area of research and development in medicinal chemistry . Future research may focus on developing novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy using drug conjugates .
properties
IUPAC Name |
2,2,2-trifluoro-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O3S2/c1-12-3(10-2(13)5(6,7)8)16-4(11-12)17(9,14)15/h1H3,(H2,9,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJIBYAVYRXEIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C(F)(F)F)SC(=N1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- | |
CAS RN |
81428-88-8 |
Source
|
Record name | 2,2,2-Trifluoromethazolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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